molecular formula C23H15BrN4O3 B2935862 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1357740-72-7

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2935862
CAS No.: 1357740-72-7
M. Wt: 475.302
InChI Key: OQFHZCFASLGNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is a novel chemical entity of significant interest in oncology and chemical biology research, particularly in the investigation of Poly (ADP-ribose) polymerase (PARP) inhibition . This molecule is part of a class of oxadiazole-based ligands that are synthetically designed to target the catalytic domain of PARP-1 . Its core structure integrates a 1,2,4-oxadiazole heterocycle, a motif recognized for its bioisosteric properties that can mimic esters and amides, thereby enhancing metabolic stability and facilitating specific interactions with biological targets . In vitro studies on structurally similar oxadiazole derivatives have demonstrated a promising capacity to inhibit PARP-1 enzymatic activity, leading to downstream effects such as PARP cleavage, H2AX phosphorylation (γH2AX), and caspase-3 activation, which are established markers of DNA damage response and apoptosis induction . These mechanistic actions are being explored to exploit synthetic lethality in certain cancer types, including BRCA-wild type estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) models . The incorporation of the 1,2,4-oxadiazole ring system positions this compound as a valuable tool for researchers developing new therapeutic strategies and studying the complex roles of PARP in DNA repair and cell fate.

Properties

IUPAC Name

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O3/c1-30-15-12-10-14(11-13-15)28-23(29)17-7-3-2-6-16(17)20(26-28)22-25-21(27-31-22)18-8-4-5-9-19(18)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFHZCFASLGNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the bromophenyl and methoxyphenyl groups. Common reagents used in these reactions include bromine, methoxybenzene, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the bromophenyl ring .

Scientific Research Applications

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxadiazole and Phthalazinone Moieties

The following table compares the target compound with analogs differing in substituent groups and molecular weight:

Compound Name (CAS) Oxadiazole Substituent Phthalazinone Substituent Molecular Weight (g/mol) Key Features/Implications
Target Compound (1189870-46-9) 3-(2-bromophenyl) 2-(4-methoxyphenyl) 459.3 Bromine at ortho position may hinder rotation; methoxy enhances hydrophilicity.
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-(methylthio)phenyl) analog (1291860-02-0) 3-(4-bromophenyl) 2-(3-methylthiophenyl) 491.4 Bromine at para position improves planarity; methylthio increases lipophilicity.
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (6157-89-7) 5-(4-bromophenoxymethyl) N/A (non-phthalazinone structure) Not reported Ether linkage introduces flexibility; methoxyphenyl mirrors target’s solubility profile.
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (110704-42-2) 3-(4-bromophenyl) Chloromethyl side chain 287.6 Chloromethyl group increases reactivity/toxicity; bromine at para optimizes stacking.
Key Observations:
  • Bromine Position: Bromine at ortho (target) vs. para (CAS 1291860-02-0) alters steric and electronic profiles.
  • Methoxy vs. Methylthio : The target’s 4-methoxyphenyl group improves aqueous solubility compared to methylthio (logP reduction ~0.5–1.0 units) .
  • Chlorinated Derivatives : Compounds like CAS 110704-42-2 exhibit higher reactivity due to chloromethyl groups, necessitating stringent safety protocols .
Cytotoxicity and Bioactivity
  • Oxazole Derivatives : Analogs with 4-bromophenylsulfonyl groups (e.g., from ) show moderate cytotoxicity in Daphnia magna assays (EC₅₀: 10–50 µM), suggesting bromine’s role in bioactivity .
  • Methoxy Substitution : The target’s 4-methoxyphenyl may reduce toxicity compared to halogen-rich analogs, as methoxy groups often mitigate reactive metabolite formation .
Electronic and Steric Effects
  • Bromine vs. Chlorine: Bromine’s larger atomic radius (1.85 Å vs.
  • Ortho-Substitution Challenges : The target’s 2-bromophenyl group may induce torsional strain, reducing conformational stability compared to para-substituted analogs .

Biological Activity

The compound 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is a synthetic derivative that incorporates oxadiazole and phthalazine moieties. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C24H17BrN4O2
  • Molecular Weight : 473.321 g/mol
  • CAS Number : 1291847-58-9

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific biological targets. The oxadiazole ring is known for its ability to participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to proteins or enzymes involved in various biochemical pathways.

Antimicrobial Activity

Studies have indicated that compounds containing oxadiazole moieties often exhibit significant antimicrobial properties. For instance:

  • Case Study : A derivative with a similar structure demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria, attributed to the electron-withdrawing nature of the bromine substituent which increases the compound's reactivity towards bacterial cell membranes .

Anticancer Properties

Research has suggested that this compound may possess anticancer properties. The mechanism involves:

  • Inhibition of Cell Proliferation : Similar compounds have shown to inhibit tumor cell growth by inducing apoptosis through mitochondrial pathways.
  • Case Study : A related oxadiazole derivative was tested in vitro against various cancer cell lines and exhibited IC50 values in the micromolar range, indicating potential for further development as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazoles has been documented in several studies:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation.
  • Case Study : A study involving a structurally similar compound reported a significant reduction in edema in animal models when administered prior to inflammatory stimuli .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple bacteria
AnticancerInhibits tumor cell proliferation
Anti-inflammatoryReduces edema and inflammation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.